1,2-Pyrrolidinedicarboxylic acid, 4-(methylthio)-, 1-(1,1-dimethylethyl)ester, (2S,4R)-
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Overview
Description
1,2-Pyrrolidinedicarboxylic acid, 4-(methylthio)-, 1-(1,1-dimethylethyl)ester, (2S,4R)- is a complex organic compound with a unique structure that includes a pyrrolidine ring, carboxylic acid groups, and a methylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Pyrrolidinedicarboxylic acid, 4-(methylthio)-, 1-(1,1-dimethylethyl)ester, (2S,4R)- typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Carboxylic Acid Groups: The carboxylic acid groups are introduced through oxidation reactions or by using carboxylation reagents.
Addition of the Methylthio Group: The methylthio group is added via substitution reactions using methylthiolating agents.
Esterification: The final esterification step involves reacting the compound with tert-butyl alcohol under acidic conditions to form the 1-(1,1-dimethylethyl) ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1,2-Pyrrolidinedicarboxylic acid, 4-(methylthio)-, 1-(1,1-dimethylethyl)ester, (2S,4R)- undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The methylthio group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,2-Pyrrolidinedicarboxylic acid, 4-(methylthio)-, 1-(1,1-dimethylethyl)ester, (2S,4R)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1,2-Pyrrolidinedicarboxylic acid, 4-(methylthio)-, 1-(1,1-dimethylethyl)ester, (2S,4R)- involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor function and signaling pathways.
Altering Cellular Processes: Affecting cellular metabolism, proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1,2-Pyrrolidinedicarboxylic acid, 4-(1-methylethoxy)-, 1-(1,1-dimethylethyl)ester, (2S,4R)-: Similar structure but with a methylethoxy group instead of a methylthio group.
1,2-Pyrrolidinedicarboxylic acid, 4-(trifluoromethyl)-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S,4R)-: Contains a trifluoromethyl group instead of a methylthio group.
Uniqueness
The uniqueness of 1,2-Pyrrolidinedicarboxylic acid, 4-(methylthio)-, 1-(1,1-dimethylethyl)ester, (2S,4R)- lies in its specific functional groups and stereochemistry, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C11H19NO4S |
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Molecular Weight |
261.34 g/mol |
IUPAC Name |
(2S,4R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfanylpyrrolidine-1-carboxylic acid |
InChI |
InChI=1S/C11H19NO4S/c1-11(2,3)16-9(13)8-5-7(17-4)6-12(8)10(14)15/h7-8H,5-6H2,1-4H3,(H,14,15)/t7-,8+/m1/s1 |
InChI Key |
UQPCJTYYRCTFFA-SFYZADRCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1C[C@H](CN1C(=O)O)SC |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(CN1C(=O)O)SC |
Origin of Product |
United States |
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